![molecular formula C21H19ClN2OS2 B2800082 2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-90-9](/img/structure/B2800082.png)
2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential applications in various fields, including as antitubercular agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method has been found to be effective in producing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in yields of 63–71% . A procedure has also been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields .Applications De Recherche Scientifique
Antitubercular Activity
This compound has been investigated for its potential as an antitubercular agent. Researchers designed, synthesized, and screened several thieno[2,3-d]pyrimidin-4(3H)-ones against Mycobacteria. Notably, some of these compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Specifically, compounds 13b and 29e demonstrated very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM. Importantly, these active compounds were found to be non-cytotoxic .
EZH2 Inhibition
Another avenue of research involves the modification of tazemetostat, resulting in substituted thieno[3,2-d]pyrimidine derivatives. These compounds were evaluated as enhancer of zeste homolog 2 (EZH2) inhibitors. The antiproliferative activity of these derivatives was assessed against various cancer cell lines (SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703). Additionally, toxicity studies were conducted on HEK293T cells. This research aims to explore the potential of these compounds in inhibiting EZH2, a histone methyltransferase implicated in cancer progression .
Liquid-Phase Combinatorial Chemistry
An efficient synthetic method has been proposed for obtaining novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids. This method relies on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, yielding the desired acids in 63–71% yields. These acids can then be converted into amides suitable for liquid-phase combinatorial chemistry .
Mécanisme D'action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains .
Mode of Action
The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The compound affects the energy metabolism pathway of the bacteria by inhibiting the Cyt-bd enzyme . This enzyme is involved in the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By disrupting this pathway, the compound deprives the bacteria of the energy they need to survive and reproduce .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG . It achieves this by disrupting the bacteria’s energy metabolism, leading to energy deprivation and ultimately cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors For example, the presence of other drugs could potentially affect the compound’s action through drug-drug interactions Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFFNVMXXRVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2799999.png)
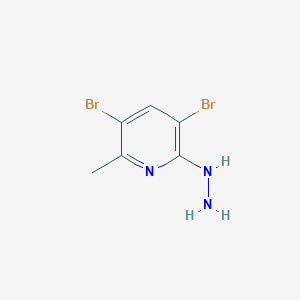
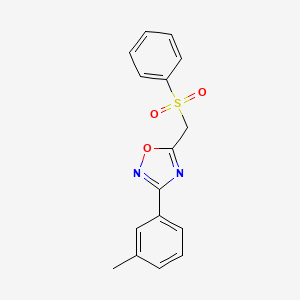
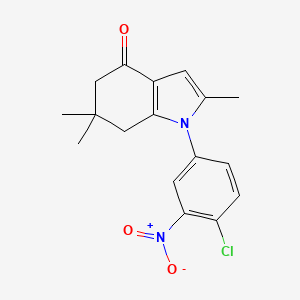
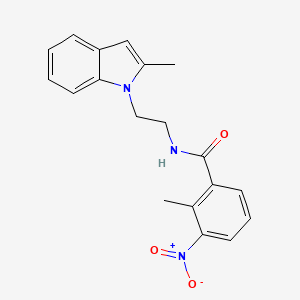
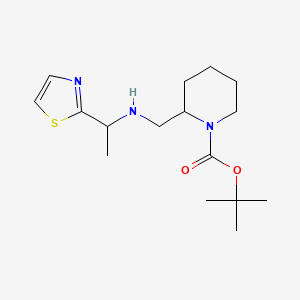
![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)
![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)
![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)

![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)
